![molecular formula C31H29N2S2.Br<br>C31H29BrN2S2 B1232404 Ethyl stains-all CAS No. 3028-94-2](/img/structure/B1232404.png)
Ethyl stains-all
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Overview
Description
Ethyl stains-all is a cationic carbocyanine dye known for its ability to stain a wide range of biological macromolecules. It is particularly useful in distinguishing calcium-binding proteins, nucleic acids, and anionic polysaccharides. The dye is metachromatic, meaning it changes color depending on the molecule it interacts with, making it a versatile tool in biochemical and histological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl stains-all is synthesized through a multi-step process involving the condensation of naphtho[1,2-d]thiazole derivatives with ethyl groups. The reaction typically involves the use of solvents like ethylene glycol and requires precise control of temperature and pH to ensure the correct formation of the dye. The final product is purified through recrystallization to achieve the desired purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous quality control measures to ensure the dye meets the required specifications for various applications. The dye is then packaged in light-sensitive containers to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Ethyl stains-all undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its staining properties.
Reduction: Reduction reactions can alter the dye’s color and binding affinity.
Substitution: The dye can participate in substitution reactions, where functional groups on the dye molecule are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenated compounds and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original dye, each with unique staining properties and applications. These derivatives are often used to target specific types of macromolecules in biochemical assays .
Scientific Research Applications
Chemical Applications
Thin-Layer Chromatography and Polyacrylamide Gel Electrophoresis:
Ethyl stains-all is extensively used in thin-layer chromatography (TLC) and polyacrylamide gel electrophoresis (PAGE) as a visualization agent. It helps differentiate between various compounds by providing distinct colorimetric responses based on the specific interactions with the molecules present.
Biological Applications
Staining of Biological Samples:
this compound is employed in staining nucleic acids, proteins, and polysaccharides in biological samples. Its ability to identify calcium-binding proteins and phosphoproteins makes it particularly useful in biochemical assays. The detection limits for various macromolecules are as follows:
- Nucleic Acids:
- DNA: 3 ng
- RNA: 90 ng
- Proteins:
- Anionic proteins: Detection limits vary based on the type, with highly anionic proteins staining blue and proteoglycans appearing purple.
Medical Applications
Diagnostic Assays:
In medical diagnostics, this compound is utilized to detect specific biomolecules in clinical samples. Its sensitivity allows for the identification of low-abundance targets, making it a crucial tool in pathology and laboratory medicine.
Industrial Applications
Quality Control in Pharmaceuticals:
The dye is also applied in the quality control processes of pharmaceuticals, where it aids in analyzing complex mixtures and ensuring product integrity through effective staining techniques.
Case Studies
-
Histological Studies:
A study demonstrated the effectiveness of this compound in histological preparations where it provided clear differentiation between various tissue components, aiding in pathological assessments. The dye was particularly effective in visualizing growth lines in bones. -
Biochemical Assays:
In a biochemical assay involving calcium-binding proteins, this compound was used to achieve a detection limit below 1 ng after one hour of staining, showcasing its sensitivity and specificity for such assays. -
Pharmaceutical Quality Control:
In industrial settings, this compound has been employed to analyze complex pharmaceutical mixtures, ensuring compliance with safety standards through precise staining techniques that reveal component identities.
Mechanism of Action
Ethyl stains-all exerts its effects through metachromasia, where the dye changes color based on its interaction with different macromolecules. The dye binds to anionic sites on the target molecules, leading to a shift in its absorption spectrum. This binding is influenced by the molecular conformation and the presence of specific functional groups on the target molecules .
Comparison with Similar Compounds
Ethyl stains-all is compared with other similar compounds such as:
Stains-all: Similar in structure but differs in solubility and staining properties. This compound has better solubility in organic solvents and provides more distinct staining patterns.
Ethidium Bromide: Another nucleic acid stain, but this compound is less toxic and offers a broader range of staining applications.
SYBR Green: Used for nucleic acid staining, but this compound is more versatile in staining proteins and polysaccharides as well
This compound stands out due to its unique metachromatic properties, making it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
3028-94-2 |
---|---|
Molecular Formula |
C31H29N2S2.Br C31H29BrN2S2 |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
(2Z)-1-ethyl-2-[(2E)-2-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]benzo[e][1,3]benzothiazole;bromide |
InChI |
InChI=1S/C31H29N2S2.BrH/c1-4-21(19-28-32(5-2)30-24-13-9-7-11-22(24)15-17-26(30)34-28)20-29-33(6-3)31-25-14-10-8-12-23(25)16-18-27(31)35-29;/h7-20H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GTUGFHRXJPVYKM-UHFFFAOYSA-M |
SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CC.[Br-] |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)/C=C\4/N(C5=C(S4)C=CC6=CC=CC=C65)CC.[Br-] |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CC.[Br-] |
Synonyms |
4,5,4',5'-dibenzo-3,3'-9-triethylthiacarbocyanine bromide1-ethyl-2-(3-(1-ethylnaphtho(1,2d)thiazolin-2- ylidene)-2-ethylpropenyl)naphtho(1,2D)thiazolium ethyl-stains-all triethyl-carbocyanin DBTC |
Origin of Product |
United States |
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